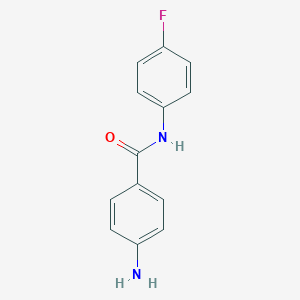

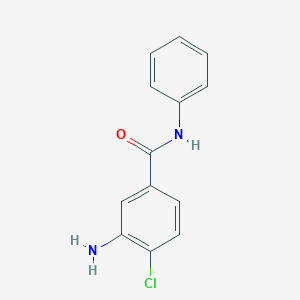

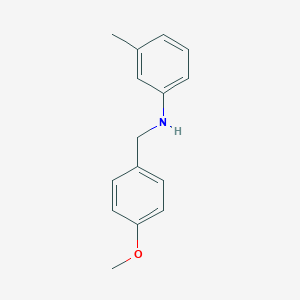

![molecular formula C12H20N2O B183273 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol CAS No. 7467-44-9](/img/structure/B183273.png)

1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol, also known as DMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMBA is a beta-adrenergic agonist that stimulates the sympathetic nervous system and has been found to have several biochemical and physiological effects.

Mecanismo De Acción

1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol acts as a beta-adrenergic agonist by binding to and activating beta-adrenergic receptors. This activation leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which leads to the phosphorylation of several downstream targets. The overall effect of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol activation of beta-adrenergic receptors is an increase in cellular metabolism, thermogenesis, and cardiovascular function.

Biochemical and Physiological Effects:

1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several biochemical and physiological effects. It has been found to increase metabolic rate, increase lipolysis, increase thermogenesis, and increase cardiovascular function. 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has also been found to increase the expression of genes involved in energy metabolism and thermogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several advantages for use in lab experiments. It is a highly specific beta-adrenergic agonist that activates only beta-adrenergic receptors. It also has a long half-life, which allows for sustained activation of beta-adrenergic receptors. However, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Direcciones Futuras

There are several future directions for research on 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol. One area of interest is the development of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the role of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol in the regulation of energy balance and obesity. Additionally, there is a need for further research on the downstream signaling pathways activated by 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol and their effects on cellular metabolism and thermogenesis.

In conclusion, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol is a synthetic compound that has been widely used in scientific research due to its unique properties as a beta-adrenergic agonist. It has several biochemical and physiological effects and has been used in studies on cardiovascular function, metabolism, and thermogenesis. While it has some limitations, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several advantages for use in lab experiments. There are several future directions for research on 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol, including the development of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol analogs and further investigation of its downstream signaling pathways.

Métodos De Síntesis

1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol can be synthesized by reacting 4-dimethylaminobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent. The resulting compound is then purified using chromatography techniques to obtain pure 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol. The synthesis method has been optimized to produce high yields of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol with minimal impurities.

Aplicaciones Científicas De Investigación

1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has been widely used in scientific research to study the effects of beta-adrenergic agonists on various physiological processes. It has been used in studies on cardiovascular function, metabolism, and thermogenesis. 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has also been used as a tool to investigate the signaling pathways involved in beta-adrenergic receptor activation.

Propiedades

Número CAS |

7467-44-9 |

|---|---|

Fórmula molecular |

C12H20N2O |

Peso molecular |

208.3 g/mol |

Nombre IUPAC |

1-[[4-(dimethylamino)phenyl]methylamino]propan-2-ol |

InChI |

InChI=1S/C12H20N2O/c1-10(15)8-13-9-11-4-6-12(7-5-11)14(2)3/h4-7,10,13,15H,8-9H2,1-3H3 |

Clave InChI |

LJODFMFPKSMPMP-UHFFFAOYSA-N |

SMILES |

CC(CNCC1=CC=C(C=C1)N(C)C)O |

SMILES canónico |

CC(CNCC1=CC=C(C=C1)N(C)C)O |

Otros números CAS |

7467-44-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

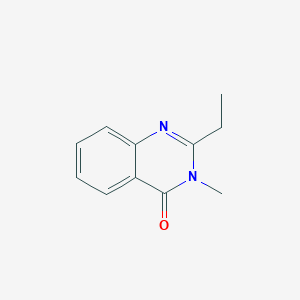

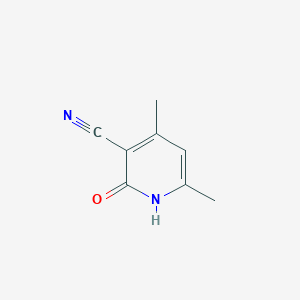

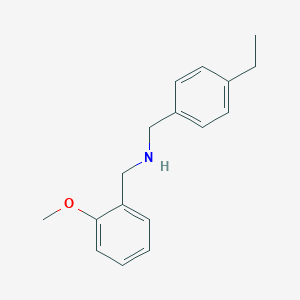

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

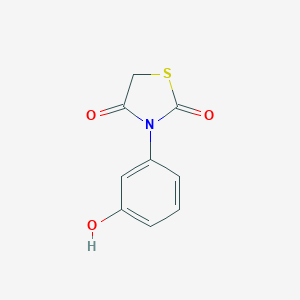

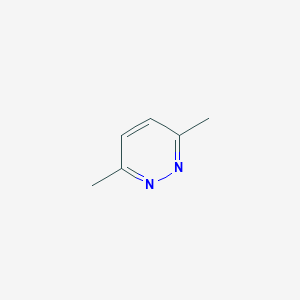

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)

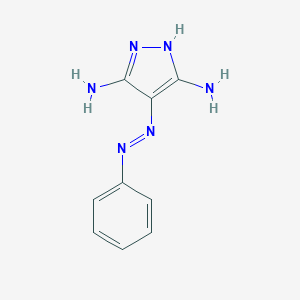

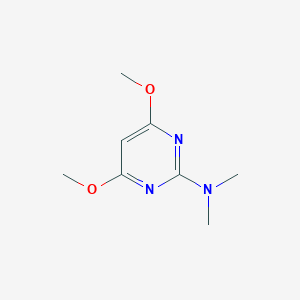

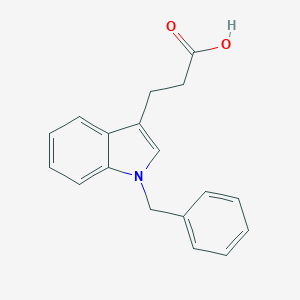

![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)